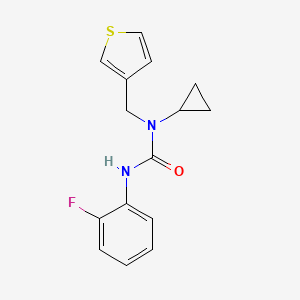
1-Cyclopropyl-3-(2-fluorophenyl)-1-(thiophen-3-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-3-(2-fluorophenyl)-1-(thiophen-3-ylmethyl)urea is an organic compound that features a cyclopropyl group, a fluorophenyl group, and a thiophenylmethyl group attached to a urea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(2-fluorophenyl)-1-(thiophen-3-ylmethyl)urea typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions.
Introduction of the Fluorophenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods.
Attachment of the Thiophenylmethyl Group: This can be done through cross-coupling reactions.
Formation of the Urea Moiety: This is usually achieved by reacting an amine with an isocyanate.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
1-Cyclopropyl-3-(2-fluorophenyl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: This may involve the transformation of the thiophenyl group.
Reduction: Reduction reactions could target the urea moiety.
Substitution: The fluorophenyl group may undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.
科学研究应用
1-Cyclopropyl-3-(2-fluorophenyl)-1-(thiophen-3-ylmethyl)urea may have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible therapeutic applications, such as in drug development.
Industry: Use in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:
Molecular Targets: Such as enzymes, receptors, or nucleic acids.
Pathways: The compound might modulate specific biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 1-Cyclopropyl-3-(2-chlorophenyl)-1-(thiophen-3-ylmethyl)urea
- 1-Cyclopropyl-3-(2-fluorophenyl)-1-(thiophen-2-ylmethyl)urea
Uniqueness
1-Cyclopropyl-3-(2-fluorophenyl)-1-(thiophen-3-ylmethyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
生物活性
1-Cyclopropyl-3-(2-fluorophenyl)-1-(thiophen-3-ylmethyl)urea, commonly referred to as CFPTU, is a synthetic organic compound notable for its unique structural features, including a cyclopropyl group, a fluorophenyl moiety, and a thiophen-3-ylmethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. Despite its promising structure, detailed literature on its biological activity remains limited.
Chemical Structure and Properties
The molecular formula of CFPTU is C15H15FN2OS with a molecular weight of approximately 290.4 g/mol. The compound's structure is characterized by:
- Cyclopropyl group : A three-membered carbon ring that may enhance the compound's reactivity.
- Fluorophenyl moiety : Incorporating fluorine can influence biological activity and lipophilicity.
- Thiophen-3-ylmethyl substituent : A sulfur-containing heterocyclic component that may contribute to the compound's pharmacological properties.
Structural Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Cyclopropyl-N-(thiophen-3-yloxy)propanamide | C₁₅H₁₅FN₂OS | Contains a thiophene ether instead of a methyl group |
| 1-Cyclopropyl-N-(4-fluorobenzoyl)urea | C₁₅H₁₄FNO₂ | Lacks thiophene, focuses on fluorobenzoyl moiety |
| 1-Cyclopropyl-N-(2-thienyl)urea | C₁₄H₁₃N₂OS | Similar urea structure but with a different heterocyclic component |
The unique combination of these structural elements in CFPTU may enhance its biological activity compared to related compounds.
Antimicrobial Potential
Initial studies suggest that CFPTU may exhibit interesting antimicrobial activities . Although specific data on its efficacy against various pathogens is scarce, the structural characteristics imply potential interactions with biological targets. Research has shown that compounds with similar structures often demonstrate activity against Gram-positive and Gram-negative bacteria.
Currently, there is no detailed literature available regarding the mechanism of action for CFPTU. However, it is hypothesized that the urea linkage in the compound may interact with enzyme targets or receptors involved in bacterial cell wall synthesis or metabolic pathways.
Research Findings
Research on structurally related compounds indicates that modifications in the urea linker can significantly impact biological activity. For example:
属性
IUPAC Name |
1-cyclopropyl-3-(2-fluorophenyl)-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c16-13-3-1-2-4-14(13)17-15(19)18(12-5-6-12)9-11-7-8-20-10-11/h1-4,7-8,10,12H,5-6,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJDLUKLCIGEAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














